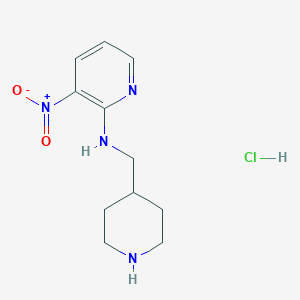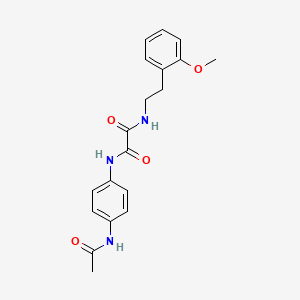
2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains a quinolin-3-yl group and an isoindoline-1,3-dione group . Quinolines and isoindolines are both heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline and isoindoline moieties . The quinoline moiety could potentially be synthesized using Skraup or Doebner-Miller reactions, while the isoindoline moiety could be synthesized via a condensation reaction of an aromatic primary amine with a maleic anhydride derivative .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The quinoline moiety contains a benzene ring fused with a pyridine ring, while the isoindoline moiety is a type of isoquinoline with two carbonyl groups at the 1 and 3 positions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the carbonyl groups in the isoindoline moiety could potentially undergo nucleophilic addition reactions, while the aromatic rings in the quinoline moiety could potentially undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of its intermolecular forces, and its reactivity would depend on the presence and position of its functional groups .
Applications De Recherche Scientifique
2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as heterocycles, which are important in medicinal and biochemical research. It has also been used as a catalyst in organic synthesis. This compound has been studied for its potential in medicinal applications, such as the treatment of cancer and other diseases. It has also been studied for its potential in biochemical applications, such as enzyme inhibition.
Mécanisme D'action
The mechanism of action of 2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an antioxidant, which can help protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects
This compound has been studied for its potential in medicinal applications, such as the treatment of cancer and other diseases. It has also been studied for its potential in biochemical applications, such as enzyme inhibition. In addition, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione in laboratory experiments include its wide range of applications, its ease of synthesis, and its ability to act as a catalyst in organic synthesis. The limitations of using this compound in laboratory experiments include its potential toxicity, its limited solubility in water, and its potential to interfere with the activity of certain enzymes.
Orientations Futures
The future directions for 2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione research include further investigation into its potential medicinal and biochemical applications. Additionally, further research into its potential toxicity, solubility, and potential to interfere with enzyme activity is needed. Other possible future directions for this compound research include the development of new synthesis methods, the exploration of its potential as a catalyst in organic synthesis, and the study of its potential as an antioxidant.
Méthodes De Synthèse
2-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione can be synthesized using a variety of methods, including the use of Friedel-Crafts alkylation, the Stork-Enamine reaction, and the Biginelli reaction. The Friedel-Crafts alkylation method involves the reaction of an aromatic compound with an alkyl halide in the presence of an aluminium chloride catalyst. The Stork-Enamine reaction involves the reaction of an aldehyde and an enamine in the presence of a base. The Biginelli reaction involves the reaction of an aldehyde, an aromatic compound, and an urea or thiourea in the presence of an acid.
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-12-7-8-14-11-15(19(24)22-18(14)13(12)2)9-10-23-20(25)16-5-3-4-6-17(16)21(23)26/h3-8,11H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGULGRRIONDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCN3C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901927.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B2901929.png)
![2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2901930.png)
![methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate](/img/structure/B2901932.png)


![N-(furan-2-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2901937.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2901938.png)
![N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2901941.png)
![3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2901945.png)
![2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2901946.png)

